Technical Whitepaper: 1,2-Benzenedimethanethiol (BDMT)
Technical Whitepaper: 1,2-Benzenedimethanethiol (BDMT)
This technical guide provides a comprehensive analysis of 1,2-Benzenedimethanethiol (CAS 2388-68-3) , structured for researchers in coordination chemistry, nanotechnology, and drug development.
Versatility in Coordination Chemistry, Nanotechnology, and Surface Science
Executive Summary
1,2-Benzenedimethanethiol (1,2-BDMT), also known as o-xylylene dithiol, is a bifunctional organosulfur compound characterized by two thiol (-SH) groups attached to a benzene ring via methylene linkers. Unlike its analog 1,2-benzenedithiol (where thiols are directly attached to the ring), 1,2-BDMT possesses greater conformational flexibility, making it a critical reagent for constructing macrocyclic thioethers, stabilizing quantum dots (QDs), and forming self-assembled monolayers (SAMs) with unique "standing" topologies on gold surfaces.
Physicochemical Profile
| Property | Data |
| CAS Number | 2388-68-3 |
| IUPAC Name | [2-(Sulfanylmethyl)phenyl]methanethiol |
| Synonyms | o-Xylylene dithiol; 1,2-Bis(mercaptomethyl)benzene |
| Molecular Formula | C |
| Molecular Weight | 170.29 g/mol |
| Physical State | White solid or colorless oil (dependent on purity/temp) |
| Melting Point | 43–45 °C |
| Boiling Point | 160 °C at 20 mmHg |
| Solubility | Soluble in ethanol, chloroform, benzene; insoluble in water |
| Stability | Air-sensitive (oxidizes to disulfide polymers); Hygroscopic |
Synthesis & Purification Protocol
The most robust synthesis route utilizes the Thiourea Method , which avoids the use of hazardous H
Experimental Workflow
Step 1: Formation of Isothiuronium Salt
-
Dissolve
-dichloro-o-xylene (10 mmol) in ethanol (20 mL). -
Add Thiourea (22 mmol, 1.1 eq per halide) to the solution.
-
Reflux the mixture for 3–4 hours. A white precipitate (bis-isothiuronium chloride salt) will form.
-
Cool and filter the solid if high purity is required, or proceed directly to hydrolysis (one-pot).
Step 2: Hydrolysis to 1,2-BDMT
-
Dissolve the salt in degassed water/ethanol.
-
Add NaOH (aq, 5 M) dropwise under an inert atmosphere (
or Ar) to prevent oxidation. -
Reflux for 2 hours. The solution will become clear as the salt hydrolyzes.
-
Cool to room temperature and acidify carefully with dilute HCl to pH < 2.
-
Extract with Dichloromethane (DCM) or Chloroform (
mL).
Step 3: Purification
-
Drying: Dry organic layer over anhydrous MgSO
.[1] -
Final Purification: Recrystallization from hexane (if solid) or vacuum distillation (if oil) is required to remove cyclic disulfide byproducts.
Figure 1: Step-by-step synthesis pathway via the thiourea intermediate method.
Advanced Applications
Nanotechnology: PbS Quantum Dot Stabilization
1,2-BDMT is a premier ligand for exchanging long-chain insulating ligands (like oleic acid) on Lead Sulfide (PbS) Quantum Dots (QDs). This exchange is critical for photovoltaic applications where charge transfer is required.
-
Mechanism: The thiol groups bind strongly to the Pb surface atoms, displacing oleic acid.
-
CNT Functionalization: The benzene ring of 1,2-BDMT facilitates
-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> stacking onto Carbon Nanotubes (CNTs).[4][5] This creates a hybrid material where the QD is tethered to the CNT, enhancing electron transport. -
Protocol Insight: Ligand exchange is typically performed in an inert solvent (e.g., acetonitrile or DMF) under ultrasonication to ensure complete surface coverage.
Surface Science: Self-Assembled Monolayers (SAMs)
On gold (Au) surfaces, 1,2-BDMT exhibits complex phase behavior. Unlike simple alkanethiols, the aromatic ring introduces rigidity and
-
Lying-Down Phase: At low concentrations or short deposition times, molecules lie flat on the gold surface.
-
Standing-Up Phase: High-quality, dense monolayers where the benzene rings are oriented perpendicular to the surface ("standing up") require specific incubation conditions:
-
Solvent:
-degassed n-hexane. -
Temperature: 60 °C.
-
Duration: >12 hours.
-
Significance: This orientation exposes the second -SH group (or allows disulfide bridging), creating a reactive surface for further functionalization.
-
Figure 2: Conditions required to achieve the high-density "Standing-Up" SAM phase on Gold.
Drug Development: Heterocycle Precursor
1,2-BDMT serves as a "clip" in organic synthesis. Reacting it with bifunctional electrophiles allows for the formation of sulfur-containing heterocycles.
-
Example: Reaction with carbonyls or dihalides yields 1,3-dihydrobenzo[c]thiophene derivatives.
-
Comparative Note: While 1,4-benzenedimethanethiol is often used as a scavenger in peptide synthesis (TFA cleavage), 1,2-BDMT is less stable in concentrated TFA due to rapid intramolecular disulfide formation (forming a 7-membered ring). Therefore, it is not recommended as a peptide scavenger.
Critical Technical Distinction: 1,2-BDMT vs. 1,2-Benzenedithiol
Warning: A common error in literature search involves conflating CAS 2388-68-3 with CAS 17534-15-5 (1,2-Benzenedithiol).
| Feature | 1,2-Benzenedimethanethiol (CAS 2388-68-3) | 1,2-Benzenedithiol (CAS 17534-15-5) |
| Structure | -CH | -SH directly on ring |
| Reactivity | Flexible, forms 7+ membered rings | Rigid, forms 5-membered rings |
| Key Assay | NOT used for ITC assay | Standard reagent for Isothiocyanate (ITC) Cyclocondensation Assay |
| Odor | Strong stench | Strong stench |
Implication: If your protocol requires the "Cyclocondensation Assay" for detecting isothiocyanates (e.g., in cruciferous vegetable research), you must use 1,2-Benzenedithiol , not 1,2-BDMT. 1,2-BDMT will not form the required 1,3-benzodithiole-2-thione chromophore efficiently.
Safety & Handling
-
Stench Management: This compound has an extremely potent, repulsive odor. All work must be performed in a well-ventilated fume hood.[6] Glassware should be bleached (oxidized) immediately after use to neutralize thiols before removal from the hood.
-
Oxidation: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Upon air exposure, it oxidizes to insoluble polymeric disulfides.
-
Toxicity: Irritant to eyes, skin, and respiratory system. Avoid contact.
References
-
Synthesis Protocol: Organic Syntheses, Coll. Vol. 4, p. 967; Vol. 30, p. 35. (General thiourea method adaptation).
-
SAMs on Gold: Hamoudi, H., et al. "Self-assembly of 1,4-benzenedimethanethiol self-assembled monolayers on gold." Langmuir 26.10 (2010): 7242-7247. (Note: Comparative study including 1,2-isomer structural data).
-
Quantum Dot Stabilization: Das, A., et al. "Ultrasound-assisted synthesis of PbS quantum dots stabilized by 1,2-benzenedimethanethiol and attachment to single-walled carbon nanotubes."[7] Ultrasonics Sonochemistry 21.2 (2014): 892-900.
-
Coordination Polymers: Hu, X., & Yu, D. "A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand." RSC Advances 2.16 (2012): 6570-6575. (Contextual reference for dithiol ligands).
-
Peptide Scavenger Comparison: RSC Advances, 2019, 9, 40373. "1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages." (Discusses instability of 1,2-BDMT).
